molecular formula C13H18O2 B6603559 4-(3-propylphenyl)butanoic acid CAS No. 19829-34-6

4-(3-propylphenyl)butanoic acid

Cat. No. B6603559
CAS RN: 19829-34-6
M. Wt: 206.28 g/mol
InChI Key: QBZYHLQHKCOXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-propylphenyl)butanoic acid, commonly referred to as 4-PPB, is a synthetic organic compound. It is an aromatic carboxylic acid with a unique structure that has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, biochemistry, and physiology. 4-PPB is an important research tool and has been used in a number of scientific studies to explore its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-PPB is not yet fully understood. However, studies have suggested that it may act as an agonist at certain G-protein-coupled receptors, such as the adenosine A3 receptor. Additionally, 4-PPB has been shown to interact with other receptors, such as the N-methyl-D-aspartate receptor, and may influence the activity of certain enzymes, such as cyclooxygenase-2.
Biochemical and Physiological Effects
4-PPB has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 4-PPB can inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. Additionally, 4-PPB has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Furthermore, 4-PPB has been shown to have neuroprotective effects and to modulate the activity of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

4-PPB has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-PPB is its low cost and availability. Additionally, 4-PPB is relatively easy to synthesize and can be used in a wide variety of experiments. However, 4-PPB is not water soluble, which can limit its use in certain experiments. Additionally, 4-PPB is not stable at high temperatures and can degrade over time.

Future Directions

The potential future directions for 4-PPB are vast and varied. One potential direction is the development of new and improved synthesis methods for 4-PPB. Additionally, further research into the biochemical and physiological effects of 4-PPB could lead to new applications in the medical field. Additionally, further research into the mechanism of action of 4-PPB could lead to the development of new drugs and therapies. Finally, 4-PPB could be used in the development of new environmental pollutants and their effects on human health.

Synthesis Methods

4-PPB can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. Other methods for synthesis include the Knoevenagel condensation and the Povarov reaction. The synthesis of 4-PPB is relatively straightforward and can be accomplished in a few steps.

Scientific Research Applications

4-PPB has a wide variety of applications in scientific research. It has been used to investigate the effects of compounds on cell growth and proliferation, as well as to study the biochemical and physiological effects of compounds. It has also been used in studies of drug metabolism and pharmacokinetics, as well as in studies of the effects of drugs on the central nervous system. Additionally, 4-PPB has been used to investigate the effects of environmental pollutants on human health.

properties

IUPAC Name

4-(3-propylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-5-11-6-3-7-12(10-11)8-4-9-13(14)15/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZYHLQHKCOXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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